molecular formula C16H12BrN3OS B3894282 3-hydroxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone

3-hydroxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone

Cat. No. B3894282
M. Wt: 374.3 g/mol
InChI Key: FPLAJPBTPPXLDB-GIJQJNRQSA-N
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Description

“3-hydroxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone” is a complex organic compound. It is derived from 3-hydroxybenzaldehyde, which is an organic compound with the formula HOC6H4CHO . It is a colorless solid, although most samples appear tan .


Synthesis Analysis

The synthesis of hydrazones is achieved by combining suitable aldehydes (like 2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions . 3-Hydroxybenzaldehyde can be used as a reactant along with ethyl acetoacetate and thiourea in the synthesis of corresponding dihydropyrimidine-2-thione .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The parent compound, 3-hydroxybenzaldehyde, has a molecular formula of C7H6O2 .


Chemical Reactions Analysis

3-Hydroxybenzaldehyde can undergo various chemical reactions due to the presence of the aldehyde and hydroxyl groups. It can be used as a reactant along with ethyl acetoacetate and thiourea in the synthesis of corresponding dihydropyrimidine-2-thione .


Physical And Chemical Properties Analysis

3-Hydroxybenzaldehyde, the parent compound, is a colorless solid with a density of 1.1179 g/cm^3 at 130 °C . It has a melting point of 106 °C and a boiling point of 240 °C . Its acidity (pKa) is 8.98 at 25 °C .

Safety and Hazards

3-Hydroxybenzaldehyde may cause skin and eye irritation and may also cause respiratory irritation . It is classified as Eye Irritant 2 and Skin Irritant 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

3-[(E)-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS/c17-13-6-4-12(5-7-13)15-10-22-16(19-15)20-18-9-11-2-1-3-14(21)8-11/h1-10,21H,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLAJPBTPPXLDB-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-hydroxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone
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3-hydroxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone
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3-hydroxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone

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